molecular formula C13H13NO2 B12996270 (4-(6-Methoxypyridin-3-yl)phenyl)methanol

(4-(6-Methoxypyridin-3-yl)phenyl)methanol

Cat. No.: B12996270
M. Wt: 215.25 g/mol
InChI Key: FUQDBAPDOHYSSI-UHFFFAOYSA-N
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Description

(4-(6-Methoxypyridin-3-yl)phenyl)methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-methoxypyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent such as toluene or DMF until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxypyridin-3-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxypyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid.

    Reduction: (4-(6-Methoxypyridin-3-yl)phenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(6-Methoxypyridin-3-yl)phenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (4-(6-Methoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxypyridine moiety can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-methoxypyridin-4-yl)(phenyl)methanol: Similar structure but with a chlorine substituent.

    (4-(6-Methoxypyridin-3-yl)phenyl)carboxylic acid: Oxidized form of the compound.

    (4-(6-Methoxypyridin-3-yl)phenyl)methane: Reduced form of the compound.

Uniqueness

(4-(6-Methoxypyridin-3-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypyridine moiety enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[4-(6-methoxypyridin-3-yl)phenyl]methanol

InChI

InChI=1S/C13H13NO2/c1-16-13-7-6-12(8-14-13)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3

InChI Key

FUQDBAPDOHYSSI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2=CC=C(C=C2)CO

Origin of Product

United States

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